molecular formula C19H38O6 B12651395 Tridecyl D-glucoside CAS No. 54530-88-0

Tridecyl D-glucoside

Cat. No.: B12651395
CAS No.: 54530-88-0
M. Wt: 362.5 g/mol
InChI Key: IEGRYKCSNXRFCZ-DQROZCCUSA-N
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Description

Tridecyl D-glucoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is composed of a tridecyl group (a thirteen-carbon alkyl chain) attached to a D-glucose molecule. This compound is known for its excellent surface-active properties, making it widely used in various industrial and consumer products, including detergents, cosmetics, and personal care items .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl D-glucoside is typically synthesized through the direct glucosidation of tridecanol (tridecyl alcohol) with D-glucose. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid or an enzyme like β-glucosidase, at temperatures ranging from 100°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous reactors to maintain optimal reaction conditions and maximize output. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: Tridecyl D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tridecyl D-glucoside has diverse applications in scientific research, including:

Mechanism of Action

Tridecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. The compound interacts with lipid bilayers in cell membranes, aiding in the solubilization and extraction of membrane proteins. The molecular targets include lipid molecules and membrane proteins, facilitating their disruption and solubilization .

Comparison with Similar Compounds

    Decyl D-glucoside: Similar structure with a ten-carbon alkyl chain.

    Octyl D-glucoside: Contains an eight-carbon alkyl chain.

    Hexyl D-glucoside: Features a six-carbon alkyl chain

Comparison: Tridecyl D-glucoside is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alkyl glucosides. This makes it more effective in applications requiring strong emulsification and solubilization capabilities. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional surfactants .

Properties

CAS No.

54530-88-0

Molecular Formula

C19H38O6

Molecular Weight

362.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tridecoxyoxane-3,4,5-triol

InChI

InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-19-18(23)17(22)16(21)15(14-20)25-19/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19?/m1/s1

InChI Key

IEGRYKCSNXRFCZ-DQROZCCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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